Ethyl 5-(p-tolyl)isoxazole-4-carboxylate
Description
Ethyl 5-(p-tolyl)isoxazole-4-carboxylate is an isoxazole derivative featuring a para-methylphenyl (p-tolyl) substituent at the 5-position and an ethyl ester group at the 4-position of the heterocyclic ring. Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, widely studied for their pharmacological and material science applications. The ethyl carboxylate group enhances solubility and serves as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids) .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 5-(4-methylphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-14-17-12(11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
RMGNOMRHTGQDFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 5-(p-tolyl)isoxazole-4-carboxylate can be contextualized by comparing it to related ethyl isoxazole-4-carboxylate derivatives. Key differences in substituents, molecular properties, and biological activities are summarized below:
Table 1: Comparative Analysis of Ethyl Isoxazole-4-carboxylate Derivatives
Structural and Electronic Effects
- Substituent Position : The para-substituted p-tolyl group in the target compound contrasts with meta-substituted analogs (e.g., Ethyl 5-methyl-3-(m-tolyl)isoxazole-4-carboxylate ), where steric and electronic interactions differ due to aryl orientation .
- Electron-Withdrawing Groups : Derivatives like Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate exhibit enhanced electrophilicity at the isoxazole ring due to the CF₃ group, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
- Ester Hydrolysis : The ethyl ester moiety in these compounds is a common site for hydrolysis to carboxylic acids, as demonstrated in the synthesis of 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid from its ethyl ester precursor .
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